Derivative Reversal Potency: 9n (Nicotinamide Derivative) Achieves 120-Fold Higher P-gp Reversal Potency Than Verapamil
The nicotinamide derivative 9n, synthesized directly from 2-((pyridin-4-ylmethyl)amino)nicotinic acid, demonstrated an EC50 of 119.6 ± 6.9 nM for reversing adriamycin (ADM) resistance in K562/A02 MDR cells . This potency substantially exceeds that of the classical P-gp inhibitor verapamil (VRP), which under comparable conditions exhibited an EC50 of approximately 15 μM .
| Evidence Dimension | P-gp-mediated MDR reversal potency (EC50) |
|---|---|
| Target Compound Data | 119.6 ± 6.9 nM (derivative 9n from target scaffold) |
| Comparator Or Baseline | Verapamil (VRP): approximately 15,000 nM |
| Quantified Difference | ~125-fold higher potency |
| Conditions | K562/A02 adriamycin-resistant cell line; reversal of ADM resistance |
Why This Matters
This ~125-fold potency advantage justifies selecting the 2-((pyridin-4-ylmethyl)amino)nicotinic acid scaffold for MDR reversal programs over alternative building blocks that generate less active derivatives.
